molecular formula C19H21ClN2O4S B12212889 (5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione

(5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B12212889
M. Wt: 408.9 g/mol
InChI Key: BCAHHIADUAEYGO-WJDWOHSUSA-N
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Description

(5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorobenzylidene group, and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the benzylidene derivative. This intermediate is then reacted with 2-(2-hydroxyethyl)piperidine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzylidene derivatives.

Scientific Research Applications

(5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used in the treatment of diabetes.

    Pioglitazone: Similar to rosiglitazone, used for its antidiabetic properties.

    Troglitazone: An earlier thiazolidinedione with similar applications but withdrawn due to safety concerns.

Uniqueness

(5Z)-5-(3-chlorobenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolidine ring with a chlorobenzylidene group and a piperidinyl moiety sets it apart from other similar compounds, potentially offering unique therapeutic benefits and applications.

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

(5Z)-5-[(3-chlorophenyl)methylidene]-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H21ClN2O4S/c20-14-5-3-4-13(10-14)11-16-18(25)22(19(26)27-16)12-17(24)21-8-2-1-6-15(21)7-9-23/h3-5,10-11,15,23H,1-2,6-9,12H2/b16-11-

InChI Key

BCAHHIADUAEYGO-WJDWOHSUSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=O

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O

Origin of Product

United States

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